4,4-Dimethyl-2-pentenoic acid
Overview
Description
4,4-Dimethyl-2-pentenoic acid is a chemical compound with the molecular formula C7H12O2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon chain with two methyl groups attached to the fourth carbon atom and a carboxylic acid group attached to the second carbon atom .Physical and Chemical Properties Analysis
This compound is a clear colorless to yellow liquid . It is soluble in water . The molecular weight of the compound is 128.17 g/mol .Scientific Research Applications
Organic Synthesis and Catalysis
One of the primary applications of 4,4-Dimethyl-2-pentenoic acid and its derivatives is in the field of organic synthesis. For example, derivatives of this acid have been used as intermediates in the synthesis of pyrethroid pesticides, highlighting their importance in the development of agricultural chemicals. The improved synthesis method for 3,3-Dimethyl-4-pentenoic acid methyl ester, a closely related compound, demonstrates its significance in industrial production processes, offering high yields and purity (Peng Chu-he, 2012).
Liquid Crystal Research
In material science, the study of liquid crystalline structures of derivatives of this compound reveals their potential in the development of advanced materials. The liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid, related to this compound, exhibits unique mesophases, such as nematic and smectic phases, underlining the utility of these compounds in creating materials with specific optical and electronic properties (Maher A. Qaddoura & K. Belfield, 2010).
Catalysis and Reaction Mechanisms
The exploration of catalysts for the activation of hydrogen peroxide and their application in the bromination of organic substrates, including 4-pentenoic acid, underscores the catalytic versatility of selenoxides derived from related structures. This research illustrates the role of these catalysts in facilitating efficient and selective organic transformations, contributing to the broader understanding of catalytic mechanisms in organic chemistry (M. Goodman & M. Detty, 2004).
Safety and Hazards
4,4-Dimethyl-2-pentenoic acid is considered hazardous. It is harmful if swallowed and may cause severe skin burns and eye damage. It may also cause respiratory irritation . Proper protective measures should be taken while handling this compound, including wearing protective gloves and clothing, and ensuring adequate ventilation .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-Dimethyl-2-pentenoic acid involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1-butene", "KMnO4", "H2SO4", "NaOH", "HCl", "Na2SO4", "MgSO4", "Et2O", "NaHCO3", "H2O" ], "Reaction": [ "1. Oxidation of 2-methyl-1-butene with KMnO4 and H2SO4 to form 4,4-dimethyl-2-pentanone", "2. Acid-catalyzed dehydration of 4,4-dimethyl-2-pentanone to form 4,4-dimethyl-2-pentene", "3. Addition of HCl to 4,4-dimethyl-2-pentene to form 4,4-dimethyl-2-pentyl chloride", "4. Hydrolysis of 4,4-dimethyl-2-pentyl chloride with NaOH to form 4,4-dimethyl-2-pentanol", "5. Oxidation of 4,4-dimethyl-2-pentanol with KMnO4 and H2SO4 to form 4,4-dimethyl-2-pentanoic acid", "6. Neutralization of 4,4-dimethyl-2-pentanoic acid with NaHCO3 and purification with Na2SO4 and MgSO4 to obtain the final product" ] } | |
CAS No. |
6945-35-3 |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(Z)-4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4- |
InChI Key |
RPVPMVHPERYZNF-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)/C=C\C(=O)O |
SMILES |
CC(C)(C)C=CC(=O)O |
Canonical SMILES |
CC(C)(C)C=CC(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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